molecular formula C13H10N2 B065116 5-Phenyl-1H-indazole CAS No. 185316-58-9

5-Phenyl-1H-indazole

Cat. No.: B065116
CAS No.: 185316-58-9
M. Wt: 194.23 g/mol
InChI Key: JQHTYMOOIFVIJV-UHFFFAOYSA-N
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Description

5-Phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are characterized by a fused ring system consisting of a benzene ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of ortho-fluorobenzaldehyde with phenylhydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of ortho-aminobenzaldehydes and hydrazine under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method provides good yields and minimizes the formation of byproducts.

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

    1H-Indazole: Lacks the phenyl group at the 5-position, making it less hydrophobic.

    2H-Indazole: Differently substituted, leading to variations in reactivity and biological activity.

    5-Phenyl-2H-indazole: Similar structure but with different electronic properties due to the position of the nitrogen atom.

Uniqueness: 5-Phenyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug development, offering opportunities for the design of selective inhibitors and other therapeutic agents .

Properties

IUPAC Name

5-phenyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHTYMOOIFVIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570389
Record name 5-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185316-58-9
Record name 5-Phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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